5-Hydroxymethyl-7-methoxybenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

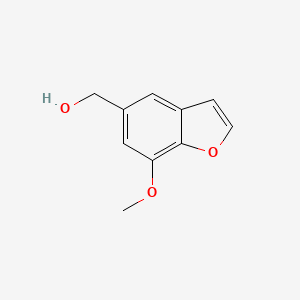

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(7-methoxy-1-benzofuran-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOKZQQSRJOMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)CO)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Hydroxymethyl-7-methoxybenzofuran: A Technical Overview of its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 5-Hydroxymethyl-7-methoxybenzofuran. This document synthesizes available data on its source, and while specific experimental details for its isolation are not extensively published, it outlines a generalized methodology based on common phytochemical practices.

Natural Source

Quantitative Data

As of the latest literature review, specific quantitative data on the yield of this compound from Zanthoxylum bungeanum has not been published. The table below is structured to accommodate such data should it become available in future research.

| Natural Source | Plant Part | Extraction Method | Yield (%) | Reference |

| Zanthoxylum bungeanum | Fruits | Not specified in literature | Not specified in literature | [] |

Generalized Experimental Protocol for Isolation

The following represents a generalized experimental workflow for the isolation of benzofuran (B130515) derivatives from a plant matrix. It is important to note that this is a hypothetical protocol and would require optimization for the specific case of this compound.

3.1. Extraction

Dried and powdered fruits of Zanthoxylum bungeanum would be subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol (B129727) or ethanol, to extract a broad range of secondary metabolites.

3.2. Fractionation

The crude extract would then be concentrated under reduced pressure and subjected to liquid-liquid partitioning. This typically involves suspending the extract in water and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step aims to separate compounds based on their polarity, with benzofurans often concentrating in the ethyl acetate or chloroform fractions.

3.3. Chromatographic Purification

The fraction enriched with the target compound would undergo a series of chromatographic separations.

-

Column Chromatography: The fraction would be loaded onto a silica (B1680970) gel column and eluted with a gradient solvent system (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

-

Preparative Thin-Layer Chromatography (pTLC): Sub-fractions showing the presence of the target compound (as determined by analytical TLC) would be further purified using pTLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound would be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

3.4. Structure Elucidation

The structure of the isolated compound would be confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While a broad range of biological activities have been reported for benzofuran derivatives, including anti-tumor, antibacterial, and anti-inflammatory effects, specific studies on the biological activities and signaling pathways of this compound are limited in the current literature.[2]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for benzofuran compounds, based on their known anti-inflammatory properties. This is a generalized representation and has not been specifically demonstrated for this compound.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of a benzofuran derivative.

References

The Enigmatic Blueprint: A Technical Guide to the Putative Biosynthesis of 5-Hydroxymethyl-7-methoxybenzofuran in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-7-methoxybenzofuran is a benzofuran (B130515) derivative with potential applications in medicinal chemistry and drug development. While numerous benzofuran compounds have been isolated from fungi, the precise biosynthetic pathway for this specific molecule remains largely uncharacterized. This technical guide synthesizes current knowledge on the biosynthesis of related compounds in both plants and fungi to propose a putative biosynthetic pathway for this compound in fungal systems. We will delve into the likely precursor molecules, key enzymatic transformations, and the regulatory mechanisms that may govern its production. This document also outlines the standard experimental methodologies required to validate this proposed pathway and provides a framework for future research in this area.

Introduction

Benzofurans are a class of heterocyclic organic compounds consisting of a fused benzene (B151609) and furan (B31954) ring. They are widely distributed in nature and are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties[1][2]. Fungi are prolific producers of a vast array of secondary metabolites, including various benzofuran derivatives[3][4]. The compound this compound is of particular interest due to its specific functional groups—a hydroxymethyl group and a methoxy (B1213986) group—which can significantly influence its biological activity and pharmacokinetic properties.

Understanding the biosynthesis of this molecule is crucial for several reasons. It can enable the bioengineering of fungal strains for enhanced production, facilitate the discovery of novel enzymes for biocatalysis, and provide insights into the chemical ecology of the producing organisms. To date, a complete and experimentally validated biosynthetic pathway for this compound in any fungal species has not been published. Therefore, this guide presents a putative pathway constructed from established biosynthetic principles for similar molecules.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is hypothesized to proceed through a multi-step pathway involving the shikimate pathway, the acetate-malonate pathway, and subsequent modifying reactions. The core benzofuran structure is likely assembled from precursors derived from both primary and secondary metabolism, followed by hydroxylation and methoxylation.

Formation of the Benzofuran Core

The biosynthesis of the benzofuran scaffold in fungi is not as well-studied as in plants. However, studies on the biosynthesis of benzofurans in plants, such as in Tagetes patula, have shown that the benzene ring is derived from the shikimate pathway via phenylalanine, while the furan ring is formed from an isoprenoid unit[5]. A plausible route in fungi could involve the condensation of a polyketide chain with a C2 unit or the modification of an aromatic acid from the shikimate pathway. A likely precursor is 4-hydroxyacetophenone, which can be derivatized and cyclized.

Hydroxylation and Methoxylation

Following the formation of a methylated benzofuran intermediate, a series of tailoring reactions are proposed to occur to yield the final product.

-

Hydroxylation: The methyl group at the C-5 position is likely hydroxylated to a hydroxymethyl group. This reaction is commonly catalyzed by cytochrome P450 monooxygenases, a versatile class of enzymes in fungi known to be involved in the modification of a wide range of secondary metabolites[6]. These enzymes utilize molecular oxygen and a reducing equivalent (NADPH or NADH) to introduce a hydroxyl group onto a substrate.

-

Methoxylation: The hydroxyl group at the C-7 position is proposed to be methylated to a methoxy group. This transformation is typically carried out by O-methyltransferases (OMTs), which use S-adenosyl methionine (SAM) as a methyl group donor. Such enzymes are well-documented in the biosynthesis of other aromatic compounds in fungi, such as coumarins[7].

The following diagram illustrates the putative biosynthetic pathway:

Caption: A putative biosynthetic pathway for this compound in fungi.

Key Enzyme Classes and Their Putative Roles

The biosynthesis of this compound is likely to involve several key enzyme classes:

-

Polyketide Synthases (PKSs): These enzymes are responsible for the biosynthesis of the carbon backbone of many fungal secondary metabolites. A PKS could be involved in the formation of the aromatic ring of the benzofuran core.

-

Cytochrome P450 Monooxygenases: This superfamily of enzymes is crucial for the functionalization of a vast number of natural products. In this pathway, a P450 is proposed to catalyze the hydroxylation of the methyl group at C-5[6].

-

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups, using SAM as a cofactor. An OMT is predicted to catalyze the formation of the methoxy group at C-7[7].

-

Hydroxylases: Various other hydroxylases could be involved in the initial hydroxylation of the aromatic ring before or after the furan ring formation[8].

Experimental Methodologies for Pathway Elucidation

To validate the proposed biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques would be required. The following are standard experimental protocols used in the field:

Isotopic Labeling Studies

-

Objective: To trace the incorporation of precursors into the final product.

-

Methodology:

-

The fungal culture is fed with isotopically labeled precursors (e.g., ¹³C-labeled glucose, ¹³C-labeled acetate, or ¹³C-labeled phenylalanine).

-

After a period of incubation, the this compound is extracted and purified.

-

The purified compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the positions and extent of isotopic labeling.

-

The labeling pattern provides direct evidence for the biosynthetic origin of different parts of the molecule. This approach was successfully used to determine the precursors of benzofuran derivatives in Tagetes patula[5].

-

Enzyme Assays

-

Objective: To demonstrate the activity of specific enzymes in the pathway.

-

Methodology:

-

Candidate enzymes (e.g., P450s, OMTs) are identified through genome mining of the producing fungus.

-

The corresponding genes are cloned and expressed in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae).

-

The purified recombinant enzymes are incubated with the proposed substrates (e.g., a benzofuran precursor and SAM for an OMT).

-

The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion.

-

Gene Knockout and Complementation

-

Objective: To establish the in vivo function of a specific gene in the biosynthetic pathway.

-

Methodology:

-

A targeted gene deletion of a candidate biosynthetic gene (e.g., a PKS or a P450) is created in the producing fungal strain using techniques like homologous recombination or CRISPR-Cas9.

-

The mutant strain is cultured, and the metabolite profile is compared to the wild-type strain. The absence or significant reduction of this compound in the mutant would indicate the gene's involvement.

-

To confirm the gene's function, the deleted gene is reintroduced into the mutant (complementation). The restoration of the production of the target compound would confirm the gene's role in the pathway.

-

Quantitative Data

A thorough search of the scientific literature did not yield any quantitative data regarding the biosynthesis of this compound in fungi. Data such as enzyme kinetics, precursor conversion rates, or product yields for this specific pathway have not been published. The tables below are placeholders to be populated as research in this area progresses.

Table 1: Putative Enzyme Kinetics

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) |

|---|---|---|---|---|

| Cytochrome P450 | 5-Methyl-7-methoxybenzofuran | - | - | - |

| O-Methyltransferase | 5-Methyl-7-hydroxybenzofuran | - | - | - |

Table 2: Precursor Conversion Rates

| Precursor Fed | Concentration | Product Titer (mg/L) | Conversion Yield (%) |

|---|---|---|---|

| Labeled Phenylalanine | - | - | - |

| Labeled Acetate | - | - | - |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for elucidating the biosynthetic pathway of this compound.

Caption: A logical workflow for the elucidation of the biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound in fungi remains an intriguing area for future research. The putative pathway presented in this guide, based on established biosynthetic principles from related compounds, provides a solid foundation for initiating experimental investigations. The elucidation of this pathway will not only contribute to our fundamental understanding of fungal secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable benzofuran derivatives. Future work should focus on identifying the producing fungal species, applying the outlined experimental methodologies to validate the proposed pathway, and characterizing the involved enzymes. Such efforts will undoubtedly pave the way for the rational design of metabolic engineering strategies for the sustainable production of these promising bioactive molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal cytochrome P450s catalyzing hydroxylation of substituted toluenes to form their hydroxymethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Hydroxymethyl-7-methoxybenzofuran

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Hydroxymethyl-7-methoxybenzofuran. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of related scientific concepts.

Chemical and Physical Properties

This compound, with the CAS number 831222-78-7, is a naturally occurring benzofuran (B130515) derivative.[1] It has been isolated from the fruits and roots of Zanthoxylum bungeanum, a plant used in traditional medicine.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | (7-methoxy-1-benzofuran-5-yl)methanol | [1] |

| Appearance | Powder | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectral Data

Table 2: Predicted and Representative Spectral Data for Benzofuran Derivatives

| Technique | Data Type | Predicted/Representative Values | Notes |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.5-7.5 ppm; Methoxy (-OCH₃) protons: ~3.8-4.0 ppm; Hydroxymethyl (-CH₂OH) protons: ~4.5-4.8 ppm; Hydroxyl (-OH) proton: variable | Predicted values based on general benzofuran structures. Actual shifts are solvent and substituent dependent. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~100-160 ppm; Methoxy carbon: ~55-60 ppm; Hydroxymethyl carbon: ~60-65 ppm | Predicted values. |

| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (O-H stretch, broad); ~2900-3000 cm⁻¹ (C-H stretch); ~1600 cm⁻¹ (C=C aromatic stretch); ~1000-1300 cm⁻¹ (C-O stretch) | Characteristic absorption bands for the functional groups present. |

| MS | m/z | Molecular ion peak corresponding to the molecular weight (178.18) | Fragmentation patterns would depend on the ionization method used. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the available literature. However, general methodologies for the isolation, purification, and analysis of benzofuran derivatives are well-established.

Isolation from Natural Sources

The following workflow outlines a general procedure for the isolation of benzofuran derivatives from plant material, such as Zanthoxylum bungeanum.

Spectroscopic Analysis

A general protocol for acquiring spectroscopic data for a purified benzofuran derivative is as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software to obtain chemical shifts, coupling constants, and integration values.[3]

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, GC-MS, or LC-MS).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.[3]

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Record the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

-

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been detailed in the reviewed literature, benzofuran derivatives as a class are known to exhibit a wide range of pharmacological effects. These include anti-inflammatory, analgesic, antioxidant, and anti-tumor activities.[4] Compounds isolated from Zanthoxylum bungeanum have shown neuroprotective and anti-inflammatory effects.[2][5]

The potential mechanism of action for many bioactive benzofurans involves the modulation of key cellular signaling pathways. A hypothetical representation of how a benzofuran derivative might exert anti-inflammatory effects is depicted below.

Safety Information

A Safety Data Sheet (SDS) for this compound indicates that comprehensive hazard data is not available.[1] As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

This guide provides a summary of the currently available technical information on this compound. Further research is required to fully elucidate its physical, chemical, and biological properties.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Chemical constituents from the roots of Zanthoxylum bungeanum Maxim. and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Zanthoxylum bungeanum Maxim. (Rutaceae): A Systematic Review of Its Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isobutylhydroxyamides from Zanthoxylum bungeanum and Their Suppression of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxymethyl-7-methoxybenzofuran: A Review of Its Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring benzofuran (B130515) derivative that has been isolated from the fruits of Zanthoxylum bungeanum.[] As a member of the benzofuran class of heterocyclic compounds, it holds potential for biological activity, as many benzofuran derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive review of the available research on this compound and related compounds, with a focus on its chemical synthesis, biological activities, and underlying mechanisms of action.

Chemical Properties

| Property | Value | Source |

| CAS Number | 831222-78-7 | [] |

| Molecular Formula | C10H10O3 | [] |

| Molecular Weight | 178.18 g/mol | [] |

| IUPAC Name | (7-methoxy-1-benzofuran-5-yl)methanol | [] |

| Appearance | Powder | [] |

Synthesis of Benzofuran Derivatives

A generalized synthetic workflow for benzofuran derivatives is depicted below:

Caption: Generalized workflow for benzofuran synthesis.

Biological Activity and Signaling Pathways

Direct quantitative data on the biological activity of this compound, such as IC50 values, is limited in the current literature. However, research on structurally similar benzofuran derivatives provides insights into its potential therapeutic applications.

Anti-inflammatory Activity

Several benzofuran derivatives have been shown to possess anti-inflammatory properties. For example, a novel ailanthoidol (B1236983) derivative, 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, has been demonstrated to exert anti-inflammatory effects by downregulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in lipopolysaccharide (LPS)-treated RAW 264.7 cells.[3] This compound was found to inhibit the phosphorylation of JNK, a key component of the MAPK pathway, thereby suppressing the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[3]

The MAPK signaling cascade is a crucial pathway in the inflammatory response. Its activation by stimuli like LPS leads to the production of inflammatory mediators. The inhibition of this pathway by benzofuran derivatives highlights their potential as anti-inflammatory agents.

Caption: MAPK pathway inhibition by a benzofuran derivative.[3]

Similarly, other studies have shown that certain flavonoids with methoxy (B1213986) substitutions can inhibit the NF-κB signaling pathway, another critical regulator of inflammation.[4] These compounds were found to prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.[4]

Anticancer Activity

The benzofuran scaffold is a key component of several potent anticancer agents. One notable example is BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan), a tubulin polymerization inhibitor that has advanced to phase II clinical trials.[5] BNC105 acts as a vascular disrupting agent, selectively targeting and collapsing the blood vessels that supply tumors, leading to tumor cell death.[6][7] The molecular mechanism of BNC105 involves its binding to the colchicine-binding site on tubulin, thereby inhibiting microtubule formation, which is essential for cell division.[5]

The structure-activity relationship (SAR) of BNC105 and related compounds has been investigated, revealing the importance of the benzofuran core and the trimethoxyphenyl moiety for its potent antitumor activity.

Caption: BNC105 inhibits tubulin polymerization.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, based on the methodologies reported for analogous compounds, the following general procedures can be outlined.

General Procedure for Synthesis of Benzofuran Derivatives

A common synthetic route involves the reaction of a substituted phenol with an α-haloketone followed by cyclization. For example, a mixture of the phenolic starting material, the α-haloketone, and a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or DMF is refluxed for several hours. After completion of the reaction, the mixture is worked up by filtration and evaporation of the solvent. The resulting crude product is then purified by column chromatography.[8]

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of a compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effect of a compound on signaling pathways, Western blot analysis is employed. Cells are treated with the compound and/or a stimulant (e.g., LPS). After treatment, the cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of JNK, p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Conclusion

This compound represents an intriguing natural product with potential for further investigation in the field of drug discovery. While direct research on this specific compound is limited, the broader class of benzofuran derivatives has demonstrated significant promise as anti-inflammatory and anticancer agents. The insights gained from studies on related compounds, such as the inhibition of the MAPK and NF-κB signaling pathways and the mechanism of action of the clinical candidate BNC105, provide a strong rationale for the continued exploration of this compound and its derivatives. Future research should focus on developing a robust synthetic route for this compound, followed by comprehensive biological evaluation to determine its specific pharmacological profile and mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this and other related benzofuran compounds.

References

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the molecular mechanism of BNC105, a phase II clinical trial vascular disrupting agent, provides insights into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

biological activity of 5-Hydroxymethyl-7-methoxybenzofuran derivatives

Disclaimer: This guide provides a comprehensive overview of the biological activities of benzofuran (B130515) derivatives, with a focus on anticancer and antimicrobial properties. Due to the limited availability of published data specifically on 5-Hydroxymethyl-7-methoxybenzofuran derivatives, this document summarizes findings from structurally related benzofuran compounds, including those with methoxy, hydroxymethyl, and other relevant substitutions at various positions of the benzofuran core. The experimental protocols and signaling pathways described are representative of those commonly employed in the study of this class of compounds.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as a core scaffold for a multitude of naturally occurring and synthetic molecules with significant biological activities.[1][2] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] This technical guide focuses on the biological activities of substituted benzofuran derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of compounds in cancer research, exhibiting cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the specific substitution patterns on the benzofuran ring, which can influence the compound's interaction with biological targets.[1][5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran Derivative | K562 (Leukemia) | 5 | [6] |

| Halogenated Benzofuran Derivative | HL60 (Leukemia) | 0.1 | [6] |

| Amiloride-benzofuran derivative | - | 0.43 | [6] |

| N-Methylpiperidine-Based Benzofuran Derivative | SQ20B (Head and Neck) | 0.46 | [6] |

| Benzofuran-quinazolinone-imidazole hybrid | MCF-7 (Breast) | Not specified | [5] |

| Benzene-sulfonamide-based benzofuran | A549 (Lung) | 16.4 | [6] |

Signaling Pathways in Anticancer Activity

Benzofuran derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two key pathways identified are the mTOR and NF-κB/MAPK signaling pathways.

mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[6][7] Dysregulation of the mTOR pathway is a common feature in many cancers.[8] Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, leading to the suppression of tumor growth.[7][8]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating inflammatory responses and cell survival.[4] Chronic inflammation is a known contributor to cancer development. Some benzofuran derivatives have demonstrated anti-inflammatory properties by inhibiting these pathways, thereby potentially contributing to their anticancer effects.[4]

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.[1][2][9] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzofuran scaffold.

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of selected benzofuran derivatives, indicated by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran ketoxime derivative | Staphylococcus aureus | 0.039 | [2] |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 | [2] |

| 6-hydroxyl substituted benzofuran | Various bacteria | 0.78-3.12 | [2] |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Zone of inhibition: 25 mm | [2] |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-positive bacteria | Zone of inhibition: 20 mm | [2] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the biological activity of benzofuran derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[10]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan (B1609692) crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]

- 7. ijpbs.com [ijpbs.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling 5-Hydroxymethyl-7-methoxybenzofuran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-7-methoxybenzofuran, a naturally occurring benzofuran (B130515) derivative, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. While first identified as a constituent of the fruits of Zanthoxylum bungeanum, a plant with a rich history in traditional medicine, detailed information regarding its specific biological activities and a dedicated synthetic pathway remains an area of active investigation. This document aims to consolidate the current knowledge and provide a foundation for future research and development endeavors.

Discovery and History

This compound was first identified as a natural product isolated from the fruits of Zanthoxylum bungeanum, a plant species belonging to the Rutaceae family.[] Zanthoxylum bungeanum, commonly known as Sichuan pepper, has a long history of use in traditional Chinese medicine and as a culinary spice. The isolation of this compound is part of the broader phytochemical exploration of this plant, which has yielded a diverse array of bioactive compounds, including alkaloids, coumarins, and flavonoids.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (7-methoxy-1-benzofuran-5-yl)methanol | [] |

| Molecular Formula | C₁₀H₁₀O₃ | [] |

| Molecular Weight | 178.18 g/mol | |

| CAS Number | 831222-78-7 | |

| Appearance | Powder | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in readily accessible literature. However, general methodologies for the isolation of natural products from plant materials and the synthesis of benzofuran derivatives can be adapted.

Isolation from Zanthoxylum bungeanum

The isolation of this compound from the fruits of Zanthoxylum bungeanum would typically involve the following workflow:

Caption: General workflow for the isolation of natural products.

A detailed protocol would require optimization of solvents, chromatographic conditions, and purification techniques based on the specific properties of the compound and the plant matrix.

Chemical Synthesis

A specific, validated protocol for the chemical synthesis of this compound is not currently published. However, a plausible synthetic route could be envisioned based on established methods for constructing the benzofuran ring system, followed by functional group manipulations. A potential logical relationship for a synthetic approach is outlined below:

Caption: A conceptual pathway for the synthesis of the target molecule.

Biological Activity

While many benzofuran derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, there is a notable lack of specific quantitative data on the biological effects of this compound in the public domain. The biological potential of this compound represents a significant area for future research.

Future Directions

The current body of knowledge on this compound presents several opportunities for further investigation. Key areas for future research include:

-

Elucidation of the Discovery History: A thorough review of phytochemical literature, particularly from the time of the initial investigations into Zanthoxylum bungeanum, may uncover the original report of its isolation and characterization.

-

Development of a Synthetic Protocol: The establishment of a reliable and efficient synthetic route would enable the production of larger quantities of the compound for comprehensive biological evaluation.

-

Comprehensive Biological Screening: In-depth studies are required to determine the pharmacological profile of this compound. This should include a broad range of assays to assess its potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying signaling pathways and molecular targets.

The following diagram illustrates the logical flow for future research on this compound:

References

Potential Therapeutic Targets of 5-Hydroxymethyl-7-methoxybenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring benzofuran (B130515) derivative isolated from the fruits of Zanthoxylum bungeanum. While direct experimental evidence on its specific biological targets is limited, analysis of structurally related compounds provides a strong basis for inferring its therapeutic potential. This technical guide consolidates the available data on analogous 7-methoxybenzofuran (B1297906) derivatives to propose and detail potential therapeutic targets and mechanisms of action for this compound in the areas of anti-inflammatory, anticancer, and neuroprotective activities. This document aims to serve as a foundational resource to guide future research and drug development efforts.

Introduction

Benzofurans are a class of heterocyclic compounds widely distributed in nature and known to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This compound, a constituent of Zanthoxylum bungeanum, belongs to this promising class of molecules. Although specific studies on this compound are scarce, its structural features, particularly the 7-methoxybenzofuran core, suggest potential interactions with key biological pathways implicated in various diseases. This guide synthesizes findings from studies on closely related analogs to elucidate the probable therapeutic targets and mechanisms of this compound.

Potential Therapeutic Areas and Targets

Based on the pharmacological activities of structurally similar benzofuran derivatives, three primary therapeutic areas are proposed for this compound: inflammation, cancer, and neurodegenerative diseases.

Anti-inflammatory Activity

Inferred Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

A structurally related compound, 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, has been shown to exert anti-inflammatory effects by downregulating the MAPK signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests that this compound may also modulate this pathway to control inflammation. The MAPK cascade, comprising key kinases like ERK, JNK, and p38, plays a crucial role in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Proposed Mechanism of Action:

This compound is hypothesized to inhibit the phosphorylation of key MAPK components (JNK, ERK, and p38), leading to the suppression of downstream transcription factors like AP-1. This, in turn, would reduce the expression of pro-inflammatory enzymes (iNOS and COX-2) and cytokines (IL-1β and IL-6).

Table 1: Quantitative Data on the Anti-inflammatory Activity of a Structurally Related 7-Methoxybenzofuran Derivative

| Compound | Assay | Cell Line | IC50 Value | Reference |

| 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Nitric Oxide (NO) Release Assay | RAW 264.7 | 4.38 µM | [1] |

Experimental Protocol: Analysis of MAPK Pathway Activation in RAW 264.7 Cells

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the desired time points (e.g., 30 minutes for protein phosphorylation analysis).

-

Western Blot Analysis:

-

Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Cytokine Quantification (ELISA):

-

Supernatants from treated cells are collected.

-

The concentrations of IL-6 and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

DOT Script for Anti-inflammatory Signaling Pathway:

Caption: Inferred anti-inflammatory mechanism of this compound.

Anticancer Activity

Inferred Targets: Tubulin, Aurora Kinases

Several methoxy-substituted benzofuran derivatives have demonstrated potent anticancer activity by targeting key components of cell division. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of protein kinases like Aurora kinases, which are crucial for mitotic progression.

Proposed Mechanism of Action:

It is hypothesized that this compound may bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation. This would lead to a G2/M phase cell cycle arrest and subsequent apoptosis. Alternatively, or in addition, the compound might act as an ATP-competitive inhibitor of Aurora kinases A and B, disrupting spindle formation and cytokinesis, ultimately leading to apoptosis.

Table 2: Quantitative Data on the Anticancer Activity of Structurally Related Methoxy-Benzofuran Derivatives

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Aurora Kinase A | In vitro | Not Specified | [Inferred from docking studies] |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Aurora Kinase B | In vitro | Not Specified | [Inferred from docking studies] |

| BNC105 (a 7-hydroxy-6-methoxy-benzofuran derivative) | Tubulin Polymerization | In vitro | 0.8 µM | [2] |

Experimental Protocol: Aurora Kinase Inhibition Assay

-

Reagents: Recombinant human Aurora A/B kinase, kinase buffer, ATP, and a suitable substrate (e.g., Myelin Basic Protein).

-

Assay Procedure (Luminescent Kinase Assay, e.g., ADP-Glo™):

-

The kinase reaction is performed by incubating the Aurora kinase with the substrate, ATP, and varying concentrations of this compound in a 96-well plate.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

The amount of ADP produced is quantified using a luminescence-based detection reagent.

-

The luminescent signal, which is proportional to kinase activity, is measured using a luminometer.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

DOT Script for Anticancer Experimental Workflow:

Caption: Workflow for evaluating the anticancer potential of the compound.

Neuroprotective Activity

Inferred Targets: Amyloid-β (Aβ) Aggregation, Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1)

Benzofuran scaffolds are being explored for their neuroprotective properties in the context of Alzheimer's disease. Studies on related compounds suggest two potential mechanisms: the inhibition of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's, and the modulation of glutamate neurotransmission through receptors like mGluR1.

Proposed Mechanism of Action:

This compound may interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils, thereby reducing synaptic dysfunction and neuronal death. Additionally, it could act as a modulator of mGluR1, which is involved in synaptic plasticity and neuronal survival. By modulating mGluR1 activity, the compound could protect neurons from excitotoxicity, a common pathway of neuronal damage in neurodegenerative disorders.

Table 3: Inferred Neuroprotective Activities Based on Related Benzofuran Scaffolds

| Compound Class | Inferred Target/Activity | Model System | Potential Outcome | Reference |

| Benzofuran derivatives | Inhibition of Aβ fibril formation | In vitro | Reduction of amyloid plaques | [3] |

| Benzofuran stilbenes | mGluR1 modulation | In silico and in vivo (analgesia) | Neuroprotection against glutamate-induced excitotoxicity | [4] |

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

-

Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure a monomeric state. The peptide is then dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to the desired concentration.

-

Aggregation Assay:

-

Aβ42 solution is mixed with varying concentrations of this compound in a 96-well black plate.

-

Thioflavin T (ThT) is added to each well.

-

The plate is incubated at 37°C with continuous shaking.

-

ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals to monitor the kinetics of Aβ fibril formation.

-

A decrease in ThT fluorescence in the presence of the compound indicates inhibition of Aβ aggregation.

-

DOT Script for Neuroprotective Logical Relationship:

Caption: Postulated neuroprotective mechanisms of this compound.

Conclusion and Future Directions

While direct experimental validation is pending, the structural similarity of this compound to well-characterized bioactive benzofuran derivatives provides a strong rationale for investigating its therapeutic potential. The inferred targets—MAPK signaling in inflammation, tubulin and Aurora kinases in cancer, and Aβ aggregation and mGluR1 in neurodegeneration—represent promising avenues for future research. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of these hypotheses. Further studies, including in vitro and in vivo models, are essential to confirm these potential therapeutic targets and to fully elucidate the pharmacological profile of this compound.

References

- 1. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxymethyl-7-methoxybenzofuran from Vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route for the preparation of 5-Hydroxymethyl-7-methoxybenzofuran, a valuable benzofuran (B130515) derivative, starting from the readily available bio-based building block, vanillin (B372448). The multi-step synthesis involves key transformations including ortho-formylation, allylation, Claisen rearrangement, intramolecular cyclization, and functional group manipulations. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and spectroscopic characterization of the intermediates and the final product.

Introduction

Benzofuran derivatives are an important class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. Their diverse biological activities have made them attractive targets in medicinal chemistry and drug development. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. This application note outlines a reliable synthetic pathway to access this compound from vanillin, a cost-effective and renewable starting material.

Overall Synthetic Scheme

The synthesis of this compound from vanillin is accomplished through a six-step sequence as illustrated below. The initial step involves the conversion of vanillin to its isomer, o-vanillin, which then undergoes a series of transformations to construct the benzofuran core and introduce the desired functional groups.

Caption: Overall synthetic workflow from Vanillin to this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |

| 1 | o-Vanillin | C₈H₈O₃ | 152.15 | 15-20 | [1] |

| 2 | 2-Allyloxy-3-methoxybenzaldehyde | C₁₁H₁₂O₃ | 192.21 | ~90 | General Procedure |

| 3 | 2-Hydroxy-3-methoxy-5-allylbenzaldehyde | C₁₁H₁₂O₃ | 192.21 | ~85 | [2] |

| 4 | 5-Allyl-7-methoxybenzofuran | C₁₂H₁₂O₂ | 188.22 | ~70 | General Procedure |

| 5 | 5-Formyl-7-methoxybenzofuran | C₁₀H₈O₃ | 176.17 | ~75 | General Procedure |

| 6 | This compound | C₁₀H₁₀O₃ | 178.18 | >90 | General Procedure |

Experimental Protocols

Step 1: Synthesis of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

o-Vanillin is prepared from vanillin via the Reimer-Tiemann reaction, which introduces a formyl group at the ortho position to the hydroxyl group.

Materials:

-

Vanillin

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide (40 g) in water (40 mL).

-

Add vanillin (15.2 g, 0.1 mol) to the stirred solution.

-

Heat the mixture to 60-65 °C in a water bath.

-

Slowly add chloroform (20 mL, 0.25 mol) dropwise over 1 hour while maintaining the temperature.

-

After the addition is complete, continue heating and stirring for an additional 2 hours.

-

Cool the reaction mixture and remove the excess chloroform by distillation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid.

-

Perform steam distillation to separate the o-vanillin from unreacted vanillin and other byproducts. o-Vanillin is volatile with steam.

-

Extract the distillate with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield o-vanillin as a yellowish solid. The typical yield is in the range of 15-20%.[1]

Spectroscopic Data for o-Vanillin:

-

¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -OH), 9.88 (s, 1H, -CHO), 7.15 (t, J=8.0 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 6.85 (d, J=8.0 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH₃).[3]

-

¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 151.5, 148.0, 124.5, 120.0, 118.5, 114.5, 56.0.

Step 2: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde

This step involves the allylation of the hydroxyl group of o-vanillin using allyl bromide in the presence of a base.

Materials:

-

o-Vanillin

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

Procedure:

-

To a solution of o-vanillin (15.2 g, 0.1 mol) in acetone (200 mL), add potassium carbonate (27.6 g, 0.2 mol).

-

Stir the suspension vigorously and add allyl bromide (13.3 g, 0.11 mol) dropwise.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-allyloxy-3-methoxybenzaldehyde as a pale yellow oil. The expected yield is high, typically around 90%.

Spectroscopic Data for 2-Allyloxy-3-methoxybenzaldehyde:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 7.4 (m, 2H, Ar-H), 7.1 (t, J=8.0 Hz, 1H, Ar-H), 6.1 (m, 1H, -CH=CH₂), 5.4 (d, J=17.2 Hz, 1H, =CH₂), 5.3 (d, J=10.4 Hz, 1H, =CH₂), 4.6 (d, J=5.2 Hz, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.0, 153.0, 152.0, 132.5, 127.0, 125.0, 118.0, 117.5, 115.0, 70.0, 56.0.

Step 3: Synthesis of 2-Hydroxy-3-methoxy-5-allylbenzaldehyde

The Claisen rearrangement of 2-allyloxy-3-methoxybenzaldehyde is performed by heating the compound, which leads to the migration of the allyl group to the ortho position of the phenolic ether.

Materials:

-

2-Allyloxy-3-methoxybenzaldehyde

-

N,N-Diethylaniline (as a high-boiling solvent)

Procedure:

-

In a flask equipped with a reflux condenser, place 2-allyloxy-3-methoxybenzaldehyde (19.2 g, 0.1 mol).

-

Add N,N-diethylaniline (50 mL) as a solvent.

-

Heat the mixture to reflux (approximately 215-220 °C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into a separatory funnel containing dilute hydrochloric acid to neutralize the N,N-diethylaniline.

-

Extract the product with diethyl ether.

-

Wash the ether layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 2-hydroxy-3-methoxy-5-allylbenzaldehyde. The yield is typically around 85%.[2]

Spectroscopic Data for 2-Hydroxy-3-methoxy-5-allylbenzaldehyde:

-

¹H NMR (CDCl₃, 500 MHz): δ 9.85 (s, 1H, -CHO), 7.10 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.10 (m, 2H, =CH₂), 3.85 (s, 3H, -OCH₃), 3.35 (d, J=6.5 Hz, 2H, Ar-CH₂-).[2]

-

¹³C NMR (CDCl₃, 125 MHz): δ 196.0, 148.0, 147.0, 137.0, 132.0, 122.0, 118.0, 116.0, 115.0, 56.0, 39.5.

Step 4: Synthesis of 5-Allyl-7-methoxybenzofuran

The formation of the benzofuran ring is achieved through an intramolecular cyclization. A common method involves the conversion of the salicylaldehyde (B1680747) derivative to a phenoxy-acetal, followed by acid-catalyzed cyclization.

Materials:

-

2-Hydroxy-3-methoxy-5-allylbenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Polyphosphoric acid (PPA)

Procedure:

-

To a solution of 2-hydroxy-3-methoxy-5-allylbenzaldehyde (19.2 g, 0.1 mol) in DMF (150 mL), add potassium carbonate (27.6 g, 0.2 mol) and bromoacetaldehyde diethyl acetal (21.7 g, 0.11 mol).

-

Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction, pour into water, and extract with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude acetal intermediate.

-

Add the crude intermediate to polyphosphoric acid (100 g) and heat at 100 °C for 2-3 hours with stirring.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry over sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to yield 5-allyl-7-methoxybenzofuran. The expected yield is around 70%.

Spectroscopic Data for 5-Allyl-7-methoxybenzofuran:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=2.0 Hz, 1H, furan-H), 7.10 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 6.75 (d, J=2.0 Hz, 1H, furan-H), 6.00 (m, 1H, -CH=CH₂), 5.10 (m, 2H, =CH₂), 4.00 (s, 3H, -OCH₃), 3.40 (d, J=6.8 Hz, 2H, Ar-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 145.0, 144.0, 138.0, 132.0, 128.0, 116.0, 112.0, 105.0, 102.0, 56.0, 40.0.

Step 5: Synthesis of 5-Formyl-7-methoxybenzofuran

The allyl group is converted to a formyl group via ozonolysis followed by a reductive workup.

Materials:

-

5-Allyl-7-methoxybenzofuran

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

-

Ozone (O₃)

-

Dimethyl sulfide (B99878) (DMS)

Procedure:

-

Dissolve 5-allyl-7-methoxybenzofuran (18.8 g, 0.1 mol) in a mixture of dichloromethane and methanol (1:1, 200 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (15 mL, 0.2 mol) and allow the reaction mixture to warm to room temperature overnight.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain 5-formyl-7-methoxybenzofuran. The expected yield is around 75%.

Spectroscopic Data for 5-Formyl-7-methoxybenzofuran:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, -CHO), 7.90 (s, 1H, Ar-H), 7.75 (d, J=2.0 Hz, 1H, furan-H), 7.50 (s, 1H, Ar-H), 6.90 (d, J=2.0 Hz, 1H, furan-H), 4.10 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 150.0, 148.0, 146.0, 132.0, 130.0, 120.0, 115.0, 108.0, 103.0, 56.5.

Step 6: Synthesis of this compound

The final step is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (B1222165).

Materials:

-

5-Formyl-7-methoxybenzofuran

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve 5-formyl-7-methoxybenzofuran (17.6 g, 0.1 mol) in methanol (200 mL).

-

Cool the solution in an ice bath and add sodium borohydride (3.8 g, 0.1 mol) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and filter.

-

Evaporate the solvent to yield this compound as a solid. The product is often pure enough for subsequent use, with yields typically exceeding 90%.

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=2.0 Hz, 1H, furan-H), 7.20 (s, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.70 (d, J=2.0 Hz, 1H, furan-H), 4.70 (s, 2H, -CH₂OH), 4.00 (s, 3H, -OCH₃), 1.80 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 145.0, 144.5, 135.0, 128.0, 118.0, 110.0, 105.5, 102.5, 65.0, 56.0.

Diagrams

Reaction Pathway

Caption: Detailed reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Logical workflow of the experimental procedure.

Conclusion

The synthetic route detailed in this application note provides a comprehensive and practical guide for the preparation of this compound from vanillin. The protocols are described in a step-by-step manner to facilitate reproducibility in a research laboratory setting. The provided quantitative data and spectroscopic information will aid researchers in monitoring the progress of the synthesis and in characterizing the final product. This methodology offers a valuable tool for chemists engaged in the synthesis of complex natural products and novel pharmaceutical agents.

References

Laboratory Scale Synthesis of 5-Hydroxymethyl-7-methoxybenzofuran: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 5-Hydroxymethyl-7-methoxybenzofuran, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing from the readily available starting material, 3-methoxyphenol (B1666288). The protocol includes a Vilsmeier-Haack formylation to introduce the aldehyde functionality, followed by a selective reduction to yield the target primary alcohol.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step sequence:

-

Synthesis of 7-methoxybenzofuran (B1297906): The benzofuran (B130515) core is constructed from 3-methoxyphenol.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the 7-methoxybenzofuran ring.

-

Reduction of the Aldehyde: Selective reduction of the 5-formyl group to a hydroxymethyl group using sodium borohydride (B1222165).

Experimental Protocols

Step 1: Synthesis of 7-methoxybenzofuran

This step involves the formation of the benzofuran ring from 3-methoxyphenol. A common method for this transformation is the Perkin rearrangement or a related cyclization reaction. For this protocol, we will adapt a general procedure for benzofuran synthesis from a phenol.

Materials and Reagents:

-

3-Methoxyphenol

-

Polyphosphoric acid (PPA)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-methoxyphenol (1.0 eq) and chloroacetaldehyde dimethyl acetal (1.2 eq) in toluene is heated to reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

-

Polyphosphoric acid (10 eq by weight) is added to the residue, and the mixture is heated to 100-120 °C for 2-3 hours with vigorous stirring.

-

The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

-

The aqueous mixture is neutralized with a saturated sodium hydroxide solution and then extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 7-methoxybenzofuran.

Step 2: Vilsmeier-Haack Formylation of 7-methoxybenzofuran to yield 7-methoxybenzofuran-5-carbaldehyde (B13907360)

This electrophilic aromatic substitution reaction introduces a formyl group at the 5-position of the benzofuran ring.

Materials and Reagents:

-

7-methoxybenzofuran

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Ice

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, N,N-dimethylformamide (3.0 eq) is dissolved in dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (1.2 eq) is added dropwise to the cooled DMF solution while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

A solution of 7-methoxybenzofuran (1.0 eq) in dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.

-

The mixture is stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 7-methoxybenzofuran-5-carbaldehyde as a solid.

Step 3: Reduction of 7-methoxybenzofuran-5-carbaldehyde to this compound

The final step involves the selective reduction of the aldehyde to a primary alcohol.

Materials and Reagents:

-

7-methoxybenzofuran-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

7-methoxybenzofuran-5-carbaldehyde (1.0 eq) is dissolved in a mixture of methanol and dichloromethane in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 eq) is added portion-wise to the solution over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

The mixture is concentrated under reduced pressure to remove the methanol.

-

The residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3-Methoxyphenol | 7-methoxybenzofuran | Chloroacetaldehyde dimethyl acetal, PPA | Toluene | 100-120 | 6-9 | 60-70 | >95 |

| 2 | 7-methoxybenzofuran | 7-methoxybenzofuran-5-carbaldehyde | DMF, POCl₃ | DCM | Reflux | 2-4 | 75-85 | >98 |

| 3 | 7-methoxybenzofuran-5-carbaldehyde | This compound | NaBH₄ | MeOH/DCM | 0 | 1-2 | 90-98 | >99 |

Yields and purity are typical and may vary depending on the specific reaction conditions and purification.

Visualizations

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 5-Hydroxymethyl-7-methoxybenzofuran as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring phenolic compound isolated from the fruits of Zanthoxylum bungeanum.[] Its structure, featuring a reactive hydroxymethyl group and a methoxy-substituted benzofuran (B130515) core, makes it a valuable chemical intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications. Benzofuran derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key derivatives. The protocols are designed to be a starting point for researchers in drug discovery and medicinal chemistry, enabling the generation of compound libraries for biological screening.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 831222-78-7 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) |

Application I: Synthesis of 5-Formyl-7-methoxybenzofuran

The selective oxidation of the primary alcohol in this compound yields the corresponding aldehyde, 5-Formyl-7-methoxybenzofuran. This aldehyde is a crucial intermediate for a variety of subsequent transformations, including the synthesis of Schiff bases, chalcones, and other heterocyclic systems, many of which are associated with significant biological activity.

Experimental Protocol: Oxidation using Manganese (IV) Oxide

This protocol describes the selective oxidation of the hydroxymethyl group to a formyl group using activated manganese (IV) oxide (MnO₂), a mild and effective reagent for the oxidation of benzylic alcohols.

Materials:

-

This compound

-

Activated Manganese (IV) Oxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 g, 5.61 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add activated manganese (IV) oxide (5.0 g, 57.5 mmol, ~10 equivalents).

-

Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane (B92381) and ethyl acetate as the eluent).

-

Upon completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting material), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake with additional dichloromethane (3 x 20 mL).

-

Combine the filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-